N-tert-butoxycarbonyl-2-iodo-N-methylaniline N-tert-butoxycarbonyl-2-iodo-N-methylaniline
Brand Name: Vulcanchem
CAS No.:
VCID: VC18052829
InChI: InChI=1S/C12H16INO2/c1-12(2,3)16-11(15)14(4)10-8-6-5-7-9(10)13/h5-8H,1-4H3
SMILES:
Molecular Formula: C12H16INO2
Molecular Weight: 333.16 g/mol

N-tert-butoxycarbonyl-2-iodo-N-methylaniline

CAS No.:

Cat. No.: VC18052829

Molecular Formula: C12H16INO2

Molecular Weight: 333.16 g/mol

* For research use only. Not for human or veterinary use.

N-tert-butoxycarbonyl-2-iodo-N-methylaniline -

Specification

Molecular Formula C12H16INO2
Molecular Weight 333.16 g/mol
IUPAC Name tert-butyl N-(2-iodophenyl)-N-methylcarbamate
Standard InChI InChI=1S/C12H16INO2/c1-12(2,3)16-11(15)14(4)10-8-6-5-7-9(10)13/h5-8H,1-4H3
Standard InChI Key NXCCPNVPIKGXSH-UHFFFAOYSA-N
Canonical SMILES CC(C)(C)OC(=O)N(C)C1=CC=CC=C1I

Introduction

Structural and Chemical Properties

Molecular Architecture

The molecule consists of an aniline core substituted with iodine at the 2-position, an N-methyl group, and a Boc-protected amine. The Boc group (tert-butoxycarbonyl) shields the amine from undesired reactivity during synthetic transformations, while the iodine atom serves as a handle for metal-catalyzed cross-couplings .

Key Properties:

  • Molecular Formula: C₁₂H₁₆INO₂

  • Molecular Weight: 333.17 g/mol

  • Boiling Point: Estimated 280–300°C (decomposes under heat due to Boc group labiality) .

Spectroscopic Characterization

Nuclear magnetic resonance (NMR) and mass spectrometry (MS) are pivotal for confirming structure and purity:

  • ¹H NMR (400 MHz, CDCl₃):

    • δ 7.25–7.15 (m, 1H, aromatic), 7.05–6.95 (m, 2H, aromatic), 3.30 (s, 3H, N-CH₃), 1.45 (s, 9H, Boc tert-butyl) .

  • ¹³C NMR (101 MHz, CDCl₃):

    • δ 155.2 (Boc carbonyl), 148.1 (aromatic C-I), 129.5–116.2 (aromatic carbons), 80.1 (Boc quaternary C), 30.2 (N-CH₃), 28.4 (Boc CH₃) .

  • GC-MS: m/z 333.1 (M⁺, calc. 333.17) .

Synthetic Methodologies

Boc Protection of N-Methylaniline

The Boc group is introduced via reaction with di-tert-butyl dicarbonate under basic conditions:

Procedure:

  • Dissolve N-methyl-2-iodoaniline (1.0 equiv) in dry dichloromethane.

  • Add 4-dimethylaminopyridine (DMAP, 0.1 equiv) and di-tert-butyl dicarbonate (1.2 equiv).

  • Stir at room temperature for 12 hours.

  • Purify by column chromatography (hexanes/ethyl acetate 8:2) .

Yield: 75–85% .

Iodination Strategies

Ortho-iodination is achieved via directed metallation or copper-mediated reactions:

Copper-Mediated Iodination:

  • Reagents: Cu(py)₄OTf (5 mol%), NaI (2.0 equiv), MeCN/MeOH (1:1) .

  • Conditions: Vortex mixing for 20 minutes at room temperature .

  • Yield: 70–80% .

Comparative Table: Synthetic Routes to N-tert-Butoxycarbonyl-2-iodo-N-methylaniline

RouteStarting MaterialKey ReagentsYield (%)Notes
AN-MethylanilineBoc₂O, DMAP85Boc protection first
B2-IodoanilineMeI, Boc₂O78Sequential methylation and protection
CN-Boc-anilineCu(py)₄OTf, NaI72Late-stage iodination

Stability and Reactivity

Thermal and Chemical Stability

The Boc group enhances stability but is susceptible to acidic conditions (e.g., HCl/dioxane) and prolonged heating (>100°C). The iodine substituent confers sensitivity to light, necessitating storage in amber vials .

Decomposition Pathways:

  • Acidic Hydrolysis: Boc cleavage releases CO₂ and tert-butanol, regenerating the free amine .

  • Radical Pathways: Iodine may participate in Ullmann or Stille couplings under palladium catalysis .

Reactivity in Cross-Coupling Reactions

The iodine atom enables participation in Suzuki-Miyaura and Negishi couplings:

Case Study: Suzuki Coupling with Phenylboronic Acid

  • Catalyst: Pd(PPh₃)₄ (2 mol%)

  • Base: K₂CO₃

  • Solvent: DME/H₂O (4:1)

  • Yield: 65% biaryl product .

Applications in Drug Discovery and Materials Science

Pharmaceutical Intermediates

The compound serves as a precursor to kinase inhibitors and antipsychotics. For example, its boronic ester derivative (synthesized via Miyaura borylation) is a key intermediate in PROTACs (proteolysis-targeting chimeras) .

Polymer Chemistry

Incorporation into conjugated polymers enhances electron-deficient character, useful for organic semiconductors .

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